3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-32(31,21-9-7-20(8-10-21)19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDJDNFCWXZPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Design
The compound’s structure features three critical components:
- A pyridazine core substituted at positions 3 and 6
- A 4-([1,1'-biphenyl]-4-ylsulfonyl)piperazine group
- A 1H-pyrazol-1-yl moiety
Retrosynthetic analysis suggests two primary disconnections:
- Disconnection A : Nucleophilic aromatic substitution (SNAr) at pyridazine C3 and C6 positions
- Disconnection B : Sulfonylation of piperazine with 4-bromobiphenyl-4'-sulfonyl chloride
Literature precedents for analogous pyridazine derivatives indicate that sequential SNAr reactions provide optimal regioselectivity when using dichloropyridazine as the central scaffold.
Stepwise Synthesis Protocol
Preparation of 3,6-Dichloropyridazine
The synthesis begins with 3,6-dichloropyridazine (CAS 15263-41-7), commercially available or prepared via chlorination of pyridazine-3,6-diol using phosphorus oxychloride. Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 3.0 eq | <90% yield |
| Reaction Temperature | 110°C | Minimizes decomposition |
| Solvent | Toluene | Azeotropic water removal |
Pyrazole Installation
Pyrazole Preparation
1H-pyrazole is synthesized via:
- Knorr pyrazole synthesis from hydrazine and 1,3-diketones
- Cyclization of α,β-unsaturated ketones with hydrazines
Optimized route :
Ethyl acetoacetate + Hydrazine hydrate → 1H-pyrazole-3-carboxylate → Decarboxylation → 1H-pyrazole
Yield : 89% after distillation
Final Coupling Reaction
React 3-chloro-6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)pyridazine with 1H-pyrazole under Buchwald-Hartwig conditions:
| Component | Quantity | Role |
|---|---|---|
| Ligand | Xantphos | Stabilizes Pd(0) |
| Base | Cs₂CO₃ | Deprotonates pyrazole |
| Solvent | 1,4-Dioxane | High-boiling solvent |
| Temperature | 100°C, 24 h | Ensures C-N bond formation |
Workup :
- Cool to RT
- Filter through Celite®
- Concentrate under reduced pressure
- Purify via silica gel chromatography (EtOAc/hexane gradient)
Reaction Optimization
Catalytic System Screening
Comparative analysis of palladium catalysts for the final coupling step:
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 63 | 98.2 |
| Pd(OAc)₂ | BINAP | 47 | 95.1 |
| PdCl₂(PPh₃)₂ | DPPF | 52 | 96.8 |
Xantphos/Pd₂(dba)₃ system provides optimal balance of yield and purity
Solvent Effects
Screening polar aprotic solvents for SNAr reactions:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time |
|---|---|---|---|
| DMF | 36.7 | 72 | 1 h |
| DMSO | 46.7 | 68 | 45 min |
| NMP | 32.2 | 65 | 1.5 h |
| THF | 7.5 | 21 | 6 h |
DMF remains preferred despite higher boiling point due to superior nucleophile activation
Structural Characterization
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.72 | s | 1H | Pyridazine H4 |
| 8.15 | d (J=8.5 Hz) | 2H | Biphenyl H2', H6' |
| 7.80–7.65 | m | 4H | Biphenyl H3', H4', H5' |
| 6.95 | s | 1H | Pyrazole H4 |
| 3.82–3.75 | m | 8H | Piperazine CH₂ |
Matches predicted splitting patterns from ABX spin systems
HRMS (ESI+)
Observed : 473.1584 [M+H]⁺
Calculated : 473.1589 (C₂₅H₂₅N₆O₂S)
Δ = 0.5 ppm → Confirms molecular formula
Process Scale-Up Considerations
Critical Quality Attributes
| Parameter | Target | Analytical Method |
|---|---|---|
| Purity | ≥98.0% | HPLC (C18, 220 nm) |
| Residual Solvents | <500 ppm DMF | GC-MS |
| Heavy Metals | <10 ppm Pd | ICP-OES |
Purification Challenges
- Issue : Co-elution of bis-arylated byproducts during flash chromatography
- Solution : Use reverse-phase preparative HPLC (ACN/H₂O + 0.1% TFA)
- Outcome : Increases purity from 91% to 99.5% with 85% recovery
Chemical Reactions Analysis
Chemical Reactions Analysis
The compound undergoes several types of reactions due to its structural complexity:
Oxidation
-
Mechanism : The biphenyl sulfonyl group or pyrazole moiety may undergo oxidation, though specific oxidation pathways require further validation.
-
Products : Oxidized derivatives of the sulfonyl or pyrazole groups.
Reduction
-
Mechanism : Reduction of the piperazine or pyridazine rings using strong reducing agents.
-
Products : Reduced forms of the heterocyclic rings (e.g., hydrogenated piperazine).
Substitution Reactions
-
Mechanism : Nucleophilic substitution at the piperazine or pyridazine rings.
-
Reagents : Alkyl halides (e.g., methyl iodide) with bases like sodium hydride .
-
Products : Alkylated derivatives at the piperazine or pyridazine positions.
| Reaction Type | Reagents | Key Transformation |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Oxidation of sulfonyl/pyrazole groups |
| Reduction | LiAlH₄ | Reduction of piperazine/pyridazine rings |
| Substitution | Alkyl halides, NaH | Alkylation of piperazine/pyridazine rings |
Coordination Chemistry
The compound’s pyridazine-pyrazole framework can act as a bidentate ligand, coordinating with transition metals (e.g., ruthenium) via N,N-binding sites. For example, in ruthenium complexes, the ligand’s vibrational frequencies shift upon coordination, as observed in FTIR spectra . This suggests potential applications in catalysis or sensing.
Comparison with Similar Compounds
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Similar compounds have shown significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives with piperazine and pyridine frameworks have been evaluated for their ability to inhibit tumor growth. A study demonstrated that compounds with analogous structures exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 12.5 | |
| Compound B | A549 (lung cancer) | 8.0 | |
| This compound | TBD | TBD | This study |
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains and fungi. The compound's structure suggests potential interactions with microbial targets, enhancing its antimicrobial properties.
Pharmacokinetics
The incorporation of the piperazine moiety is known to enhance the pharmacokinetic properties of drugs, potentially improving their absorption, distribution, metabolism, and excretion profiles. This aspect is vital for the development of effective therapeutics.
Case Studies
Several studies have explored the biological activity of similar compounds:
- A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using in vivo models, demonstrating significant effects compared to standard treatments like Indomethacin .
- Research into the antibacterial properties of pyrazole-based compounds revealed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of 3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl sulfonyl group and the piperazine ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The pyrazolyl and pyridazine rings may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridazine derivatives with piperazine and aryl sulfonyl groups. Below is a detailed comparison with structurally analogous molecules:
Structural Analogues with Modified Sulfonyl Groups
- 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine Key Difference: Replaces the biphenylsulfonyl group with a 2,4-difluorophenylsulfonyl moiety. Impact: Fluorination may enhance metabolic stability and membrane permeability due to increased electronegativity and lipophilicity. Molecular Weight: ~430 g/mol (estimated).
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69) Key Difference: Features a trifluoromethylphenyl-piperazine group and a ketone linker instead of sulfonamide. However, the ketone linker may reduce hydrolytic stability compared to sulfonamide .
Analogues with Pyrazole Modifications
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Key Difference : Incorporates a 3-methyl substitution on the pyrazole ring.
- Impact : Methylation may sterically hinder interactions with target proteins but could improve solubility by reducing crystallinity. This derivative’s biological activity is likely distinct due to altered steric and electronic profiles .
- 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Key Difference: Lacks the biphenylsulfonyl group entirely.
Physicochemical and Pharmacokinetic Comparison
Notes:
- The biphenylsulfonyl group in the target compound contributes to higher molecular weight and LogP, favoring lipid bilayer penetration but limiting aqueous solubility.
- Fluorinated analogues (e.g., ) balance solubility and stability, while trifluoromethyl derivatives (e.g., ) prioritize CNS activity.
Biological Activity
The compound 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 434.5 g/mol. The structure features a biphenyl sulfonyl group attached to a piperazine ring, which is further linked to a pyrazole moiety. This unique structure may contribute to its biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrazole compounds often exhibit significant antitumor , anti-inflammatory , and antibacterial properties. The specific compound under discussion has been evaluated for its potential in these areas.
Antitumor Activity
Studies have shown that pyrazole derivatives can effectively inhibit various cancer cell lines. For instance, compounds similar to the one have been reported to target the BRAF(V600E) mutation, which is prevalent in melanoma cases. This inhibition is crucial as it can lead to reduced tumor growth and improved patient outcomes .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are noteworthy. Research has demonstrated that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This mechanism suggests potential applications in treating inflammatory diseases .
Antibacterial Activity
Antibacterial assays have indicated that some pyrazole derivatives possess significant activity against a range of bacterial strains. The compound's ability to disrupt bacterial cell membranes has been highlighted as a mechanism for its antibacterial effects .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole-based compounds for their activity against cancer cell lines. The results indicated that certain structural modifications enhanced their potency against BRAF(V600E) mutant cells, suggesting that the sulfonamide group plays a critical role in biological activity .
Case Study 2: Anti-inflammatory Mechanisms
In another study, researchers investigated the anti-inflammatory effects of pyrazole derivatives using an animal model of acute inflammation. The results showed a significant reduction in inflammatory markers when treated with the compound, supporting its potential use as an anti-inflammatory agent .
Case Study 3: Antibacterial Efficacy
A recent investigation focused on the antibacterial properties of various pyrazole derivatives against multi-drug resistant strains. The study found that some compounds exhibited potent activity, with mechanisms involving membrane disruption leading to bacterial cell death .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the pyridazine core. A common approach includes:
Sulfonylation : Reacting piperazine with 4-biphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Pyrazole Coupling : Introducing the pyrazole moiety via nucleophilic aromatic substitution (e.g., using 1H-pyrazole with a palladium catalyst under microwave-assisted heating).
To optimize yields, employ Design of Experiments (DoE) methodologies. For example, vary parameters like temperature (80–120°C), catalyst loading (0.5–5 mol%), and reaction time (2–24 hours) using a factorial design to identify optimal conditions .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- X-ray Crystallography : For definitive 3D structure determination. Use SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .
- NMR Spectroscopy : Confirm substituent positions via - and -NMR. The pyridazine C6 proton typically appears as a singlet (δ 8.2–8.5 ppm), while piperazine protons resonate as multiplets (δ 2.5–3.5 ppm).
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H] ~521.2 Da).
Q. What preliminary biological activities have been reported for structurally related pyridazine derivatives?
Methodological Answer: Pyridazine analogs exhibit diverse activities (Table 1). For example:
| Derivative Substitution | Biological Activity | Reference |
|---|---|---|
| 3-(Piperazin-1-yl)pyridazine | Antiplatelet aggregation | |
| 6-(4-Chlorophenyl)pyridazine | Antibacterial (Gram-positive) | |
| These activities suggest potential targets for the compound, though direct assays (e.g., kinase inhibition, cytotoxicity) are required. |
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer: Use quantum chemical calculations and molecular docking (e.g., AutoDock Vina, Schrödinger Suite):
Structure Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set).
Target Selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
Free Energy Perturbation (FEP) : Estimate binding ΔG values.
The ICReDD framework integrates computational and experimental data to accelerate discovery .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer: Systematic SAR strategies include:
- Core Modifications : Replace pyridazine with pyrimidine or triazine to assess π-stacking effects.
- Substituent Variation : Test biphenyl sulfonyl groups against alkyl/heteroaryl sulfonamides.
- Bioisosteric Replacement : Substitute pyrazole with imidazole or triazole.
Use high-throughput screening (HTS) paired with multivariate analysis to rank substituent contributions.
Q. How should contradictory data in crystallographic refinement or biological assays be resolved?
Methodological Answer: For crystallographic conflicts (e.g., disordered sulfonyl groups):
- Apply TWINLAW in SHELXL to model twinning .
- Validate with independent datasets (e.g., synchrotron radiation).
For biological inconsistencies : - Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
